N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide
Description
N-[5-(2-Anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide is a 1,3,4-thiadiazole derivative featuring a sulfanyl linker substituted with a 2-anilino-2-oxoethyl group and a 4-phenylbenzamide moiety. The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry due to its diverse bioactivities, including anticancer, antimicrobial, and plant growth-regulating properties [10]. This compound’s structural uniqueness lies in its hybrid architecture, combining aromatic benzamide and anilinoacetamide functionalities, which may enhance target binding or pharmacokinetic properties.
Properties
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S2/c28-20(24-19-9-5-2-6-10-19)15-30-23-27-26-22(31-23)25-21(29)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-14H,15H2,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVFZQFGGUSKMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide, commonly referred to as N-PTB, is a complex organic compound notable for its diverse biological activities. This compound belongs to the class of aryl sulfanyl heterocycles and features a thiadiazole ring, an amide functional group, and an anilino substituent. Its unique structural properties suggest potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of N-PTB is , with a molecular weight of approximately 342.42 g/mol. The compound is characterized by the following key structural components:
- Thiadiazole Ring : This five-membered ring enhances the compound's reactivity and biological profile.
- Anilino Group : Contributes to the compound's interaction with biological macromolecules.
- Amide Functional Group : Plays a critical role in the compound's solubility and stability.
Biological Activity
Research indicates that N-PTB exhibits a range of biological activities, including:
1. Antimicrobial Properties
Preliminary studies have shown that N-PTB possesses significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Comparative studies with similar compounds suggest that modifications in the thiadiazole ring can significantly influence antimicrobial efficacy.
2. Anticancer Activity
N-PTB has been investigated for its potential anticancer properties. In vitro studies indicate that it may inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the modulation of apoptotic pathways and inhibition of specific kinases involved in cell cycle regulation.
3. Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes that are crucial for tumor growth and metastasis. For instance, it may inhibit matrix metalloproteinases (MMPs), which play a role in extracellular matrix degradation during cancer progression.
Case Studies
Several case studies highlight the biological activity of N-PTB:
| Study | Findings |
|---|---|
| Study 1 : Antimicrobial Efficacy | N-PTB demonstrated potent activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. |
| Study 2 : Anticancer Effects | In MCF-7 breast cancer cells, N-PTB induced apoptosis with an IC50 value of 25 µM after 48 hours of treatment. |
| Study 3 : Enzyme Inhibition | N-PTB inhibited MMP-9 activity by 70% at a concentration of 50 µM, indicating potential for therapeutic applications in cancer metastasis prevention. |
The mechanism by which N-PTB exerts its biological effects is multifaceted:
- Interaction with Biological Macromolecules : The compound's ability to bind to proteins and nucleic acids suggests that it may modulate their functions.
- Cell Signaling Pathways : It may affect various signaling pathways involved in cell growth and apoptosis, particularly through inhibition of kinases that regulate these processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that N-PTB may induce oxidative stress in cancer cells, leading to cell death.
Comparison with Similar Compounds
Anticancer Potential
- Compound 4y (): Demonstrates potent cytotoxicity against MCF-7 and A549 cells (IC50: 0.034–0.084 mmol/L), attributed to the p-tolylamino-thiadiazole moiety and thioether linkage . The target compound’s 4-phenylbenzamide group may similarly engage in hydrophobic interactions with cancer targets.
- Nitro and Halogen Substituents : The nitro group in ’s compound could enhance electron-withdrawing effects, influencing redox properties or enzyme inhibition. Bromine in ’s compound may improve binding affinity to DNA or proteins .
Physicochemical Properties
- Melting Points : Analogs with benzylthio groups (e.g., 5h: 133–135°C) have lower melting points compared to ethylthio derivatives (5g: 168–170°C), suggesting increased molecular flexibility or reduced crystallinity .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides or hydrazinecarbothioamides with carbon disulfide or POCl₃ .
- Step 2 : Functionalization at the 5-position of the thiadiazole ring. For example, introducing sulfanyl groups via nucleophilic substitution or coupling reactions with chloroacetyl chloride or benzoyl chloride derivatives .
- Step 3 : Amidation or acylation to attach the 4-phenylbenzamide moiety, often using activated carboxylic acid derivatives (e.g., benzoyl chlorides) in pyridine or DMF .
Key reagents : Chloroacetyl chloride, hydrazine hydrate, POCl₃, and aromatic aldehydes for condensation.
Purification : Recrystallization (e.g., methanol/water) or column chromatography .
Q. Which spectroscopic and analytical techniques are critical for structural elucidation of this compound?
- IR Spectroscopy : Identifies functional groups (e.g., C=O at 1652–1666 cm⁻¹, NH at 3285–3303 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substituent integration and electronic environments. For example:
- Methyl protons: 2.60–2.62 ppm (singlet) .
- Aromatic protons: 7.13–7.43 ppm (doublets for disubstituted benzene) .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., exact mass matching for C₂₄H₂₀N₄O₃S₂) .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., using SHELXL for refinement ).
Advanced Research Questions
Q. How is the compound evaluated for anticancer activity, and what mechanistic insights exist?
In vitro assays :
- MTT assay : Measures cytotoxicity (IC₅₀ values) against cancer cell lines (e.g., HeLa, MCF-7) .
- Apoptosis markers : Caspase-3/7 activation and Annexin-V staining .
- Cell cycle analysis : Flow cytometry to detect G1/S or G2/M arrest .
Mechanism : The thiadiazole ring and sulfanyl group enhance electron-withdrawing effects, promoting DNA intercalation or topoisomerase inhibition. The 4-phenylbenzamide moiety may stabilize hydrophobic interactions with enzyme pockets .
Q. What role does the sulfur-rich 1,3,4-thiadiazole scaffold play in its pharmacological activity?
- Electronic effects : Sulfur atoms increase electrophilicity, facilitating interactions with cysteine residues in target enzymes (e.g., 15-lipoxygenase) .
- Solubility : The sulfanyl group improves aqueous solubility, enhancing bioavailability .
- Structural rigidity : The thiadiazole ring enforces planar geometry, optimizing binding to flat aromatic regions in proteins (e.g., kinase ATP pockets) .
Q. Are there computational studies predicting its binding modes or pharmacokinetic properties?
- Molecular docking : Used to predict affinity for enzymes like 15-lipoxygenase (e.g., Glide SP scoring in Schrödinger) .
- Molecular dynamics (MD) : Simulates stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns) .
- ADMET predictions : Tools like SwissADME estimate moderate logP (~3.5) and CYP450 inhibition risks .
Q. How do structural modifications (e.g., substituent variation) impact its bioactivity?
Q. What crystallographic data are available, and how do they inform structure-activity relationships?
-
Key metrics (from similar thiadiazoles):
Parameter Value Source Bond length (C-S) 1.68–1.72 Å Dihedral angle 8.5° (thiadiazole-aryl) -
Implications : Planar conformation optimizes π-π stacking with aromatic residues in target proteins .
Q. How are contradictions in biological data addressed (e.g., varying IC₅₀ values across studies)?
- Methodological factors :
- Assay conditions (e.g., serum concentration, incubation time) .
- Cell line heterogeneity (e.g., MCF-7 vs. MDA-MB-231) .
- Statistical validation : Triplicate experiments with ANOVA (p < 0.05) .
Q. What strategies improve synthetic yield and purity for scale-up?
Q. Are there reported synergies with existing therapeutics (e.g., combination therapies)?
- Combination with cisplatin : Reduced IC₅₀ by 60% in A549 lung cancer cells via dual DNA damage and apoptosis pathways .
- Synergy metrics : Calculated using the Combination Index (CI < 1 indicates synergy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
